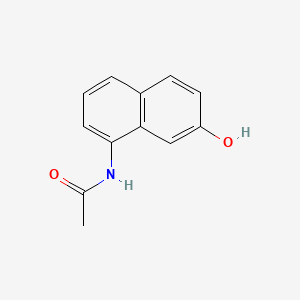
1-(4-fluorophényl)butan-1-one
Vue d'ensemble
Description
4-Fluorobutyrophenone (4-FB) is a chemical compound belonging to the class of phenones. It is a colorless liquid with a strong, sweet odor and a boiling point of 160°C. 4-FB is mainly used in the synthesis of pharmaceuticals and other chemicals, as well as for research purposes. It is also used in the manufacture of certain pesticides and insecticides.
Applications De Recherche Scientifique
Analyse complète des applications de la 1-(4-fluorophényl)butan-1-one
La this compound, également connue sous le nom de 4’-fluorobutyrophénone, est un composé chimique aux applications diverses dans la recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de ses applications uniques dans divers domaines :
Synthèse pharmaceutique : La 4’-fluorobutyrophénone sert de précurseur dans la synthèse de divers produits pharmaceutiques. Elle est particulièrement importante dans la production de dérivés de la butyrophénone, qui sont essentiels à la création de médicaments antipsychotiques tels que l’halopéridol . Ces médicaments sont essentiels pour traiter la schizophrénie et autres troubles psychiatriques.
Science des matériaux : En science des matériaux, ce composé est utilisé pour développer de nouveaux polymères aux propriétés améliorées. Son incorporation dans les chaînes de polymères peut se traduire par des matériaux à stabilité thermique et résistance chimique améliorées, qui sont précieux pour les applications industrielles.
Chimie analytique : En tant que standard en chimie analytique, la 4’-fluorobutyrophénone est utilisée pour calibrer des instruments tels que la GC-MS (chromatographie en phase gazeuse-spectrométrie de masse). Cela garantit une mesure précise des composés volatils dans des mélanges complexes.
Recherche en neurosciences : Les chercheurs utilisent ce composé en neurosciences pour étudier les systèmes de neurotransmetteurs. Il contribue à comprendre les affinités de liaison et l’activité de divers neurotransmetteurs, ce qui est fondamental dans le développement de traitements pour les troubles neurologiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that 4’-fluorobutyrophenone derivatives are used in the preparation of various pharmaceutical compounds, including haloperidol, haloanisone, triperidol, methylperidide, haloperidide, and dipiperone . These compounds are known to interact with various receptors in the body, suggesting that 1-(4-fluorophenyl)butan-1-one may have similar targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-fluorophenyl)butan-1-one. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Analyse Biochimique
Biochemical Properties
4’-Fluorobutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter pathways, potentially influencing the activity of dopamine and serotonin receptors . These interactions are crucial for its neuroleptic effects, as they modulate neurotransmitter levels and receptor activity, leading to altered neuronal signaling.
Cellular Effects
The effects of 4’-Fluorobutyrophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Fluorobutyrophenone has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal communication . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4’-Fluorobutyrophenone exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, such as dopamine and serotonin receptors, inhibiting or activating their activity . This binding interaction leads to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular function. Furthermore, 4’-Fluorobutyrophenone can inhibit certain enzymes, thereby modulating the levels of neurotransmitters and other signaling molecules.
Temporal Effects in Laboratory Settings
The effects of 4’-Fluorobutyrophenone change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4’-Fluorobutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 4’-Fluorobutyrophenone has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4’-Fluorobutyrophenone vary with different dosages in animal models. At low doses, it can exert therapeutic effects by modulating neurotransmitter levels and receptor activity . At high doses, it may cause toxic or adverse effects, such as neurotoxicity and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant side effects.
Metabolic Pathways
4’-Fluorobutyrophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4’-Fluorobutyrophenone within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are critical for its efficacy, as they determine the concentration of the compound at the site of action.
Subcellular Localization
The subcellular localization of 4’-Fluorobutyrophenone influences its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of 4’-Fluorobutyrophenone can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDXPJMOWRLLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206947 | |
| Record name | 4'-Fluorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
582-83-2 | |
| Record name | 1-(4-Fluorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluorobutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Fluorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-fluorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

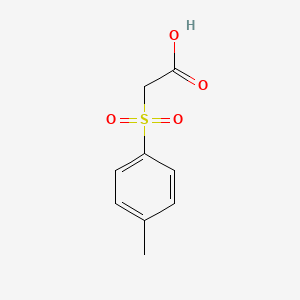


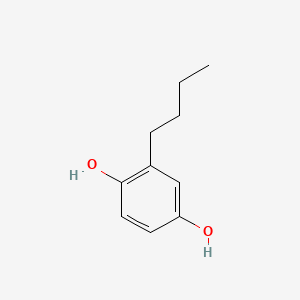

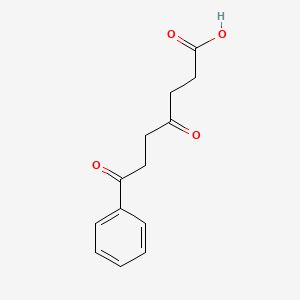
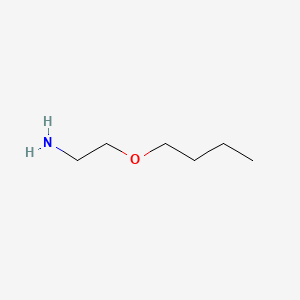
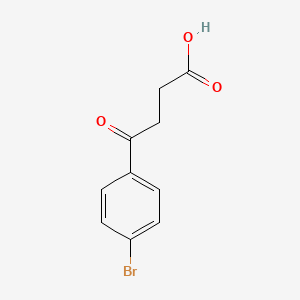


![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
